![molecular formula C12H10N4O2S B2970948 N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-76-4](/img/structure/B2970948.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

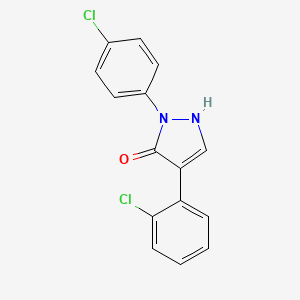

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a heterocyclic compound with a fused pyrazolo[1,5-a]pyrimidine ring system. Its chemical structure comprises a pyrazolo[1,5-a]pyrimidine core linked to a benzenesulfonamide moiety. This compound exhibits interesting properties and has garnered attention in both medicinal chemistry and materials science .

Synthesis Analysis

The synthetic methodology for preparing this compound involves a greener and more straightforward route compared to other fluorophores like BODIPYS. The reaction yields range from 40% to 53% . Further details on the specific synthetic steps and reagents used can be found in the relevant literature.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine ring fused with a benzene ring, where the sulfonamide group is attached to the benzene moiety. The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances both absorption and emission behaviors. Conversely, electron-withdrawing groups (EWGs) lead to lower absorption and emission intensities .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity likely stems from the pyrazolo[1,5-a]pyrimidine scaffold. Researchers have explored its potential as a chelating agent for ions due to the heteroatoms (B, N, O, or S) present in the structure .

Physical and Chemical Properties Analysis

- Absorption and Emission Properties : The compound exhibits tunable photophysical properties, with absorption coefficients (ε) ranging from 3320 M^-1 cm^-1 to 20,593 M^-1 cm^-1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97. EDGs at position 7 enhance these properties .

- Solid-State Emission : Certain derivatives of this compound display good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds bearing the benzenesulfonamide moiety, including those with pyrazole and pyrimidine structures, have been synthesized and evaluated for their anticancer activity. For instance, a series of N-(guanidinyl)benzenesulfonamides showed promising activity against the human tumor breast cell line MCF7, with some compounds displaying activity comparable to the reference drug Doxorubicin (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, novel pyrazolopyrimidines bearing the benzenesulfonamide moiety demonstrated potent cytotoxic activity against MCF-7 and HepG2 cell lines, indicating potential for further investigation as anticancer agents (Hassan et al., 2017).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with interesting herbicidal activity, particularly as post-emergence activity on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, highlighting their potential in agricultural applications (Eussen, Thus, Wellinga, & Stork, 1990).

Antimicrobial Effects

Research on pyrazolo[3,4-b]pyridines bearing the benzenesulfonamide moiety revealed their significant in vitro antibacterial and antifungal activities. This exploration underlines the antimicrobial potential of these compounds, suggesting their utility in addressing various bacterial and fungal infections (Chandak et al., 2013).

Enzyme Inhibition

The synthesis of novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties with benzenesulfonamide has been shown to inhibit carbonic anhydrase isoforms I, II, IX, and XII effectively. These inhibitors, particularly effective against tumor-associated isoforms IX and XII, offer a promising avenue for the development of targeted cancer therapies (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).

Wirkmechanismus

Target of Action

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Pps have been identified as strategic compounds for optical applications and have shown significant anticancer potential and enzymatic inhibitory activity .

Mode of Action

It is known that the compound’s interaction with its targets can result in changes in absorption and emission behaviors . Electron-donating groups at position 7 on the fused ring of the compound have been found to improve both these behaviors .

Biochemical Pathways

Pps have been identified as strategic compounds for optical applications , suggesting that they may affect pathways related to light absorption and emission.

Pharmacokinetics

Pps have been identified as strategic compounds for optical applications , suggesting that they may have unique pharmacokinetic properties that contribute to their bioavailability and efficacy in these applications.

Result of Action

Pps have been identified as strategic compounds for optical applications , suggesting that they may have significant effects on molecular and cellular processes related to light absorption and emission.

Action Environment

The properties and stability of pps have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g , suggesting that they may be stable under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has been studied as a potential therapeutic agent, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .

Cellular Effects

In vitro screening against prominent breast cancer cell lines MCF-7, MDA-MB231, and MDA-MB453 has shown that this compound exhibits remarkable anti-cancer activity .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-19(18,11-4-2-1-3-5-11)15-10-8-13-12-6-7-14-16(12)9-10/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQAWKWPMNDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2970866.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2970868.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2970872.png)

![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)

![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)

![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)